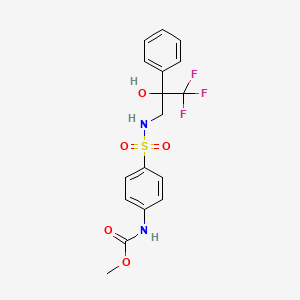

methyl (4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)phenyl)carbamate is a synthetic carbamate derivative characterized by a sulfamoyl-linked trifluorinated hydroxypropyl-phenyl moiety. Its structure combines a carbamate group (–O(CO)NH–) attached to a para-substituted phenyl ring, which is further functionalized with a sulfamoyl bridge (–SO₂NH–) connected to a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl chain. This trifluoromethyl group introduces significant electronegativity and lipophilicity, while the hydroxyl group may contribute to hydrogen-bonding interactions.

The compound’s synthesis likely involves multi-step reactions, including sulfamoylation of the phenyl ring followed by carbamate formation, analogous to methods described for structurally related carbamates . Crystallographic tools such as SHELX and WinGX (used for small-molecule refinement) may aid in structural elucidation .

Properties

IUPAC Name |

methyl N-[4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O5S/c1-27-15(23)22-13-7-9-14(10-8-13)28(25,26)21-11-16(24,17(18,19)20)12-5-3-2-4-6-12/h2-10,21,24H,11H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCRYGDGFUMTJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the carbamate linkage. One common method involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine with 4-isocyanatophenyl methyl carbonate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

Methyl (4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)phenyl)carbamate serves as a valuable building block in organic synthesis. It can be utilized in the development of more complex molecules and as a reagent in various organic reactions. The trifluoromethyl group enhances its reactivity and stability, making it suitable for diverse synthetic pathways .

2. Biological Research

The compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may interact with biological macromolecules, potentially modulating enzyme activity or receptor functions due to its unique structural features . Its interactions could lead to significant insights into biochemical pathways and therapeutic targets.

3. Medicinal Applications

this compound is being explored for its anti-inflammatory and anticancer properties. Preliminary studies indicate that it may exhibit significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for drug development . The compound's ability to inhibit specific enzymes involved in cancer progression makes it a candidate for further pharmacological evaluation.

4. Industrial Applications

In industrial settings, this compound may be utilized in the development of advanced materials or as a precursor in the synthesis of specialty chemicals. Its unique properties can enhance the performance characteristics of materials used in various applications .

Mechanism of Action

The mechanism of action of methyl (4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the carbamate linkage facilitates its interaction with biological molecules. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Carbamate Derivatives

Key Observations:

Electron-Withdrawing Groups : The trifluoromethyl (–CF₃) group in the target compound enhances lipophilicity and metabolic stability compared to chlorinated analogues (e.g., 4a–i, 6a–i), which rely on –Cl substituents for similar effects .

Hydrogen-Bonding Capacity: The hydroxyl (–OH) group in the target compound and methyl (3-hydroxyphenyl)-carbamate may improve solubility and target binding compared to non-hydroxylated derivatives.

Sulfamoyl vs.

Physicochemical Properties

Table 2: Comparative Lipophilicity and Stability

*Estimated via analogy to trifluoromethyl-containing pharmaceuticals.

- Synthetic Complexity: The sulfamoyl and trifluorinated moieties in the target compound may require specialized reagents (e.g., 3,3,3-trifluoro-2-hydroxy-2-phenylpropanol) and coupling agents like HATU (as seen in for related amide formations) .

Biological Activity

Methyl (4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)phenyl)carbamate, identified by CAS Number 1795297-72-1, is a synthetic compound with a complex structure that includes a trifluoromethyl group, a sulfamoyl moiety, and a carbamate linkage. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 418.4 g/mol. The structural features contribute to its biological activity, particularly the presence of the trifluoromethyl group which enhances lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group increases binding affinity to these targets, while the carbamate moiety facilitates interactions with biological macromolecules. Preliminary studies suggest that it may function as an enzyme inhibitor, potentially modulating pathways involved in inflammation and cancer.

Biological Activity Studies

Research has highlighted several areas where this compound exhibits notable biological activity:

1. Anti-inflammatory Activity

Studies indicate that compounds with similar structural motifs can inhibit nitric oxide production in macrophages, suggesting potential anti-inflammatory properties. The mechanism may involve inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways.

2. Anticancer Potential

Research into related compounds has shown promise in inhibiting cancer cell proliferation. For instance, derivatives exhibiting similar functional groups have been evaluated for their cytotoxic effects against various cancer cell lines. The specific impact of this compound on cancer cell lines remains to be fully elucidated but warrants further investigation.

3. Enzyme Inhibition

The compound's structural components suggest it may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, its interaction with kinases could be explored further to determine its potential as a therapeutic agent in diseases where kinase activity is dysregulated.

Case Studies

Case Study 1: Anti-inflammatory Effects

In vitro studies have demonstrated that compounds similar to this compound significantly reduce nitric oxide levels in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The IC50 values for these compounds ranged from 10 to 50 µM.

Case Study 2: Anticancer Activity

A derivative of this compound was tested against breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell growth with an IC50 value around 30 µM after 48 hours of treatment.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 418.4 g/mol |

| Anti-inflammatory IC50 | 10 - 50 µM |

| Anticancer IC50 | ~30 µM |

Q & A

Q. What are the recommended synthetic routes for methyl (4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)phenyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling sulfamoyl and carbamate groups to a phenyl backbone. A comparable protocol for carbamate derivatives (e.g., pyrimidine/pyridine carbamates) uses chloroformates with intermediates in chloroform, triethylamine as a base, and 18-hour reaction times for optimal yields (33% after 18 h vs. 15% at 3 h) . Key steps include:

Q. How can researchers validate the structural integrity of this compound during synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- : Track shifts in protons adjacent to sulfamoyl/carbamate groups (e.g., -CH-NH- at ~3 ppm) .

- ESI-MS : Confirm molecular ion peaks and fragmentation patterns.

- HPLC : Assess purity via retention times and peak symmetry, as demonstrated for analogous carbamates .

Q. What are the critical physicochemical properties (e.g., lipophilicity, solubility) influencing its bioavailability?

- Methodological Answer :

- Lipophilicity : Determine via reversed-phase HPLC using log (capacity factor) correlations, as applied to alkyl carbamates .

- Solubility : Use shake-flask methods with buffered solutions (pH 1–7.4) and quantify via UV-Vis spectroscopy.

- pKa : Employ potentiometric titration or computational tools (e.g., ACD/Labs).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in enzyme inhibition studies?

- Methodological Answer :

- Target selection : Focus on enzymes with known carbamate/sulfonamide interactions (e.g., cholinesterases, as seen in pyridine carbamates) .

- Assay design : Use Ellman’s method for cholinesterase activity, measuring IC values with substrate analogs (e.g., acetylthiocholine).

- In silico docking : Model interactions using AutoDock Vina or Schrödinger to identify key binding residues (e.g., Trp86 in acetylcholinesterase) .

Q. What experimental strategies resolve contradictions between in vitro and in silico data for this compound?

- Methodological Answer :

- Data validation : Replicate assays under standardized conditions (pH, temperature, enzyme batches).

- Molecular dynamics (MD) simulations : Refine docking poses by simulating ligand-protein interactions over 100 ns to account for flexibility .

- Free energy calculations : Use MM-GBSA to compare binding affinities across computational and experimental datasets.

Q. How can metabolic stability and carbamate hydrolysis pathways be characterized?

- Methodological Answer :

- In vitro metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.

- Hydrolysis products : Identify using (for trifluoromethyl groups) or derivatization techniques (e.g., dansyl chloride for amines).

- Mechanistic insights : Compare to carbamate-to-urea conversion pathways, as observed in ammonium carbamate metabolism .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- Methodological Answer :

- HPLC-MS/MS : Use MRM (multiple reaction monitoring) for selective detection of impurities (e.g., unreacted intermediates).

- Forced degradation studies : Expose to heat, light, and humidity to identify degradation products .

- Validation : Follow ICH Q2(R1) guidelines for specificity, accuracy, and LOD/LOQ determination.

Experimental Design Considerations

Q. What controls and replicates are essential in assessing its cytotoxicity or enzymatic inhibition?

- Methodological Answer :

- Positive controls : Use known inhibitors (e.g., donepezil for cholinesterase assays) .

- Negative controls : Solvent-only (e.g., DMSO) and enzyme-free samples.

- Replicates : biological replicates with technical triplicates to account for plate variability.

Q. How can researchers optimize formulation for in vivo studies given its physicochemical limitations?

- Methodological Answer :

- Vehicle selection : Test biocompatible solvents (e.g., PEG 400, cyclodextrins) for solubility enhancement.

- Stability testing : Monitor compound integrity in plasma via LC-MS over 24 hours.

- Dose escalation : Start with 1/10th of the in vitro IC to establish safety margins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.